5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 4-(trifluoromethyl)benzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of fluorescent probes and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, thereby disrupting cellular signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares the pyrazole ring structure and exhibits similar reactivity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with comparable biological activities.
Uniqueness
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H10ClF3N4O |
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Molecular Weight |
390.7 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10ClF3N4O/c19-13-7-3-10(4-8-13)14-9-15(25-24-14)17-23-16(26-27-17)11-1-5-12(6-2-11)18(20,21)22/h1-9H,(H,24,25) |
InChI Key |
JQKXUJBMQZTUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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